molecular formula C26H32N4O2S B2880436 N-cyclooctyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide CAS No. 1251623-14-9

N-cyclooctyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide

Cat. No. B2880436
CAS RN: 1251623-14-9
M. Wt: 464.63
InChI Key: OUZSPUONCQXGJI-UHFFFAOYSA-N
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Description

“N-cyclooctyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide” is a chemical compound that is available for pharmaceutical testing . It is also known by its French name "1- (4-Oxo-7-phényl-1,4-dihydrothiéno [3,2-d]pyrimidin-2-yl)-N- (2-phénylpropyl)-3-pipéridinecarboxamide" .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 3-amino-4-cyano-2-thiophenecarboxamides have been used as versatile synthons for the preparation of thieno [3,2- d ]pyrimidine-7-carbonitriles . The reaction of these compounds with 2,2,6-trimethyl-4 H -1,3-dioxin-4-one (TMD) in xylene produced the β -keto amides . These were then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .

Scientific Research Applications

Anti-angiogenic and DNA Cleavage Activities

Compounds structurally related to the query compound have been synthesized and evaluated for their anti-angiogenic and DNA cleavage activities. These novel piperidine analogues efficiently blocked the formation of blood vessels in vivo and exhibited significant anti-angiogenic and DNA cleavage activities, suggesting potential as anticancer agents due to their both anti-angiogenic and cytotoxic effects (Vinaya et al., 2017).

Synthesis of Novel Tetrahydrobenzo[b]thiophene Derivatives

Research on the synthesis of tetrahydrobenzo[b]thiophene derivatives under microwave irradiation has led to the development of carboxamide derivatives. These derivatives were synthesized by reacting with either aliphatic or aromatic primary amines, suggesting potential for further pharmacological applications (A. A. Abdalha et al., 2011).

Synthesis of Pyridopyrimidines

The synthesis of novel 5,7-diarylpyrido[4,3-d]pyrimidines demonstrates the interest in pyrimidine derivatives for their potential applications in medicinal chemistry. These compounds are synthesized using arylaldehydes, ammonium acetate, and acetoacetanilide, indicating their versatility in drug development (V. Vijayakumar et al., 2014).

Inhibitors of the Met Kinase Superfamily

Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective Met kinase inhibitors. This suggests the potential of structurally related compounds in targeting kinase-dependent pathways in cancer therapy (Gretchen M. Schroeder et al., 2009).

Aminomethylation of Piperidinium Derivatives

The aminomethylation of piperidinium derivatives to form carboxamides indicates a method for creating complex molecules with potential pharmacological activities. These compounds have been synthesized with yields ranging from 36–52%, demonstrating the chemical versatility of piperidine-based structures (V. Dotsenko et al., 2012).

properties

IUPAC Name

N-cyclooctyl-1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O2S/c31-24(27-20-13-7-2-1-3-8-14-20)19-12-9-15-30(16-19)26-28-22-21(18-10-5-4-6-11-18)17-33-23(22)25(32)29-26/h4-6,10-11,17,19-20H,1-3,7-9,12-16H2,(H,27,31)(H,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZSPUONCQXGJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)C2CCCN(C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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